molecular formula C16H14ClF3N2O2S B2918995 [(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine CAS No. 338758-54-6

[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine

Cat. No.: B2918995
CAS No.: 338758-54-6
M. Wt: 390.81
InChI Key: WHOKKIDCOFLCLP-UVTDQMKNSA-N
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Description

The compound [(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine is a structurally complex molecule featuring a pyridine core substituted with chloro and trifluoromethyl groups, an ethenyl bridge, a benzenesulfonyl moiety, and a dimethylamine group. Its Z-configuration distinguishes it from related isomers and analogs.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2S/c1-22(2)10-14(25(23,24)12-6-4-3-5-7-12)15-13(17)8-11(9-21-15)16(18,19)20/h3-10H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOKKIDCOFLCLP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=C(C=C(C=N1)C(F)(F)F)Cl)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine typically involves multiple steps, including the formation of the benzenesulfonyl group and the chlorinated pyridine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and the chlorinated pyridine ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound shares a 3-chloro-5-(trifluoromethyl)pyridin-2-yl motif with several fungicides and metabolites, including Fluopyram and its E/Z isomers (Figure 1). However, critical differences include:

  • Substituent Groups : Unlike Fluopyram’s benzamide group, the target compound has a benzenesulfonyl group and dimethylamine at the ethenyl position.
  • Configuration : The Z-configuration of the ethenyl bridge contrasts with the E-isomers reported in metabolite studies .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Configuration
Target Compound Pyridin-2-yl ethenyl Benzenesulfonyl, dimethylamine Z
Fluopyram (N-[2-[3-chloro-5-(TfM)pyridinyl]ethyl]-2-TfM-benzamide) Pyridin-2-yl ethyl Benzamide, trifluoromethyl N/A
E/Z Olefine Isomers (FAO Metabolites) Pyridin-2-yl ethenyl Benzamide, trifluoromethyl E or Z

(TfM = trifluoromethyl)

Physicochemical Properties

  • Solubility: The benzenesulfonyl group may reduce water solubility compared to Fluopyram’s benzamide group, which is partially polar.
  • LogP : The trifluoromethyl and chloro groups likely increase lipophilicity, but the dimethylamine group could introduce basicity, altering solubility profiles.

Biological Activity

[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine is a synthetic compound with potential biological activity, particularly in the context of cancer research and as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be described by the following chemical formula:

C16H14ClF3N2O2S\text{C}_{16}\text{H}_{14}\text{ClF}_3\text{N}_2\text{O}_2\text{S}

This compound is believed to inhibit specific kinases involved in cellular signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and survival in cancer cells. The presence of the benzenesulfonyl group enhances its binding affinity to target proteins, while the trifluoromethyl group may contribute to its lipophilicity, facilitating membrane penetration.

Biological Activity Overview

Activity Details
Kinase Inhibition Exhibits selective inhibition against various receptor tyrosine kinases.
Antitumor Effects Demonstrated antiproliferative activity in several cancer cell lines.
Mechanism Insights May disrupt ATP binding sites in kinases, leading to altered signaling.

Case Studies and Research Findings

  • Antiproliferative Activity
    • A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 1 µM, with IC50 values suggesting strong potency against breast and lung cancer cells .
  • Selectivity for Kinases
    • Research highlighted in Cancer Research demonstrated that [(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine selectively inhibited the BCR-ABL kinase, which is crucial in chronic myeloid leukemia (CML). The compound was found to have a higher affinity for the mutated form of BCR-ABL compared to its wild-type counterpart, suggesting potential use in resistant cases .
  • In Vivo Studies
    • In vivo studies conducted on murine models showed that administration of the compound led to tumor shrinkage and improved survival rates compared to control groups. These findings support its potential therapeutic application in oncology .
  • Side Effects and Toxicity
    • While effective, the compound's side effects were also noted. Mild gastrointestinal disturbances were reported in some subjects during clinical trials, necessitating further investigation into its safety profile .

Q & A

Q. What are the key synthetic methodologies for synthesizing [(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine?

A standard approach involves coupling benzenesulfonyl chloride derivatives with substituted pyridinyl intermediates under controlled conditions. For example, benzenesulfonic chloride can react with a pyridinyl precursor in pyridine with DMAP as a catalyst, followed by purification via column chromatography and recrystallization using petroleum ether/ethyl acetate mixtures . Critical parameters include reaction time (e.g., 2 hours at room temperature) and stoichiometric ratios to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry (Z-configuration) and substituent positions. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves spatial arrangements of the sulfonyl and trifluoromethyl groups. For example, analogous pyridinyl-sulfonamide structures have been validated using 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution MS .

Advanced Research Questions

Q. How does the stereochemistry (Z vs. E) influence biological activity in agrochemical or medicinal applications?

The Z-isomer’s spatial arrangement enhances binding to target enzymes or receptors due to optimized van der Waals interactions. For instance, in sulfonylurea analogs, the Z-configuration improves herbicidal activity by aligning the sulfonyl group with active-site residues. Comparative studies require synthesizing both isomers via stereoselective routes (e.g., using chiral catalysts) and evaluating bioactivity in enzyme inhibition assays .

Q. What challenges arise in optimizing reaction yields during large-scale synthesis?

Key issues include:

  • Byproduct formation : Competing reactions (e.g., over-sulfonation) reduce purity. Mitigation involves slow reagent addition and temperature control (0–5°C).
  • Purification : Column chromatography scalability is limited; alternatives like crystallization or fractional distillation are preferred for industrial workflows .
  • Moisture sensitivity : The trifluoromethyl group hydrolyzes under acidic conditions, requiring anhydrous solvents and inert atmospheres .

Q. What mechanistic role does the trifluoromethyl group play in enhancing bioactivity?

The -CF3_3 group increases lipophilicity, improving membrane permeability, and stabilizes binding via halogen bonding. In agrochemicals, this group enhances resistance to metabolic degradation, as seen in sulfonylurea herbicides where trifluoromethylpyridines exhibit prolonged activity . Computational modeling (e.g., molecular docking) can predict interactions with target proteins like acetolactate synthase .

Methodological Considerations

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR peaks (e.g., overlapping signals) may arise from dynamic stereochemical effects. Strategies include:

  • Variable-temperature NMR to identify conformational exchange.
  • 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations.
  • Comparing experimental data with density functional theory (DFT)-simulated spectra .

Q. What strategies validate the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. High-performance liquid chromatography (HPLC) monitors hydrolysis of the sulfonyl group, while LC-MS identifies degradation products like benzenesulfonic acid .

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